3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Lipophilicity LogP ADME

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS 811842-51-0) is a biphenylamine derivative featuring a primary amine at the 4-position of one ring and a methyl substituent at the 3'-position (meta) of the distal ring, supplied as the hydrochloride salt. With a molecular formula of C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol, this compound belongs to the broader class of substituted aminobiphenyls widely employed as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
CAS No. 811842-51-0
Cat. No. B1607834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
CAS811842-51-0
Molecular FormulaC13H14ClN
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C13H13N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11;/h2-9H,14H2,1H3;1H
InChIKeyBNPPSOPKFLDRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS 811842-51-0): A Defined m-Tolyl-Substituted Biphenylamine Scaffold for Research Procurement


3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS 811842-51-0) is a biphenylamine derivative featuring a primary amine at the 4-position of one ring and a methyl substituent at the 3'-position (meta) of the distal ring, supplied as the hydrochloride salt . With a molecular formula of C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol, this compound belongs to the broader class of substituted aminobiphenyls widely employed as intermediates in pharmaceutical and agrochemical synthesis . The free base form (CAS 57964-45-1) has a boiling point of 316.1°C at 760 mmHg and a density of 1.057 g/cm³ . The hydrochloride salt form enhances handling stability and aqueous solubility relative to the free base, making it suitable for solution-phase chemistry and biological assay preparation .

Why Unsubstituted or Differently Substituted Biphenylamines Cannot Replace 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride in Structure-Sensitive Applications


Aminobiphenyl derivatives exhibit profound sensitivity to the position and electronic nature of ring substituents, which govern molecular conformation, electronic distribution, and biological interaction profiles . The 3'-methyl group in this compound introduces a steric and lipophilic perturbation at the meta position of the distal ring that is absent in the unsubstituted parent 4-aminobiphenyl (CAS 92-67-1) [1]. This substitution alters the torsional angle between the biphenyl rings, modifies the pKa of the amine, and increases LogP by approximately 0.5–1.0 units compared to the parent scaffold . These differences are not cosmetic: in receptor-binding contexts, even a single methyl positional isomer can shift selectivity profiles dramatically, as demonstrated by the differential mutagenicity observed among ortho-, meta-, and para-methyl aminobiphenyl isomers in S. typhimurium assays [1]. Consequently, substituting a 4'-methyl, 3'-methoxy, or unsubstituted biphenylamine for the 3'-methyl variant in an established synthetic route or biological screen will produce a structurally distinct compound with non-interchangeable properties.

Quantitative Differentiation Evidence for 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride Relative to Structural Analogs


Lipophilicity Comparison: LogP of 3'-Methyl Derivative vs. Unsubstituted 4-Aminobiphenyl

The 3'-methyl substitution increases lipophilicity relative to the unsubstituted parent 4-aminobiphenyl. The free base of the target compound has a reported LogP of approximately 3.30 , whereas 4-aminobiphenyl has a LogP of approximately 2.8 [1]. This ~0.5 log unit increase reflects the contribution of the methyl group to hydrophobic surface area and has implications for membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity LogP ADME

Boiling Point Differentiation: 3'-Methyl Substitution vs. 4'-Methyl and 3'-Chloro Analogs

The boiling point of the target compound's free base is 316.1°C at 760 mmHg , which differs measurably from positional and electronic analogs. The 4'-methyl isomer (4'-methyl-[1,1'-biphenyl]-4-amine, CAS 1204-78-0) has a boiling point of 321.5°C , while the 3'-chloro analog (3'-chlorobiphenyl-4-amine, CAS 5748-36-7) boils at 341.1°C . These differences reflect the distinct intermolecular forces arising from substituent position and electronegativity and are relevant for purification by distillation or for assessing thermal stability during high-temperature reactions.

Physicochemical Properties Boiling Point Distillation

Hydrogen Bond Acceptor Capacity: 3'-Methyl vs. 3'-Methoxy Substituted Biphenylamine

The target compound possesses only one hydrogen bond acceptor (the amine nitrogen), giving it a topological polar surface area (TPSA) of 26.02 Ų . In contrast, the 3'-methoxy analog (3'-methoxy-[1,1'-biphenyl]-4-amine) contains an additional oxygen atom in the methoxy group, increasing the hydrogen bond acceptor count to 2 and the TPSA to 35.25 Ų . This 35% increase in polar surface area alters aqueous solubility, passive membrane permeability, and the compound's behavior in hydrogen-bond-sensitive chromatographic separations.

Hydrogen Bonding HBA Count Solubility

Salt Form Advantage: Hydrochloride Salt Aqueous Solubility vs. Free Base

The hydrochloride salt form (CAS 811842-51-0) provides significantly enhanced aqueous solubility compared to the free base (CAS 57964-45-1). While the free base has limited aqueous solubility characteristic of aromatic amines (predicted LogS ≈ −3.5 to −4.0) [1], the hydrochloride salt is expected to increase aqueous solubility by at least 10- to 100-fold, consistent with the general behavior of arylamine hydrochloride salts [2]. This solubility enhancement is critical for biological assay preparation where DMSO stock solutions may be incompatible with certain cell-based readouts.

Solubility Salt Form Formulation

Mutagenicity Structural Alert: Differential Behavior of Methyl-Substituted Aminobiphenyls in the Ames Test

The mutagenicity of aminobiphenyls is highly sensitive to the position of methyl substitution. In a direct head-to-head study, 4-amino-3-methylbiphenyl (methyl ortho to the amine) was a more potent mutagen in S. typhimurium TA1538 than the unsubstituted 4-aminobiphenyl [1]. Furthermore, 3-amino-4-methylbiphenyl was mutagenic in TA100 whereas 3-aminobiphenyl was inactive, demonstrating that a single methyl group positional shift can toggle mutagenicity from inactive to active [1]. While the target compound (methyl at the 3'-position, meta on the distal ring) was not specifically tested in this study, the data establish the principle that methyl position on the biphenyl scaffold is a critical determinant of genotoxic potential. This class-level evidence indicates that the 3'-methyl substitution pattern may confer a distinct safety profile that cannot be inferred from data on the ortho-methyl or unsubstituted analogs.

Mutagenicity Ames Test Safety

Scaffold Versatility: Patented Use of 3'-Methylbiphenylamine Core in Pharmaceutical Intermediates

Biphenylamine scaffolds bearing substituents at the 3'-position are explicitly claimed as key intermediates in multiple patent families, including heteroaryl-biphenyl amines for PD-L1 modulation (US20210130347A1) [1] and biphenyl derivatives with platelet aggregation-inhibiting effects (US5597825) [2]. The 3'-methyl-[1,1'-biphenyl]-4-amine core is listed by multiple suppliers as a 'versatile small molecule scaffold' . This patent coverage provides procurement-relevant evidence that the 3'-methyl substitution pattern has been specifically selected over other substitution patterns in medicinal chemistry programs, indicating that the substitution is not arbitrary but results from structure-activity relationship optimization.

Patent Evidence Scaffold Drug Discovery

Optimal Procurement and Application Scenarios for 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride


Medicinal Chemistry Library Synthesis Requiring Defined Lipophilicity

In building focused libraries for CNS or intracellular targets, the LogP of ~3.30 [1] makes 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride an appropriate choice when moderate lipophilicity is desired. Its LogP falls between the more hydrophilic unsubstituted 4-aminobiphenyl (LogP ~2.8) and the more lipophilic 3'-methoxy analog (LogP ~4.33) , allowing medicinal chemists to fine-tune physicochemical properties without introducing additional hydrogen bond donors or acceptors. The hydrochloride salt form ensures compatibility with parallel synthesis protocols employing aqueous workup steps.

Agrochemical Intermediate Synthesis via Suzuki-Miyaura Coupling

The free amine at the 4-position serves as a versatile synthetic handle for further functionalization. As documented in patent literature, aminobiphenyl compounds are critical intermediates for SDHI fungicides including Bixafen, Fluxapyroxad, and Pyraziflumid [1]. The 3'-methyl substitution pattern provides a specific steric and electronic environment that, when incorporated into the final active ingredient, can influence binding to the succinate dehydrogenase target. The hydrochloride salt can be readily converted to the free base for coupling reactions while providing stable storage characteristics.

Structure-Activity Relationship (SAR) Studies on Biphenylamine Pharmacophores

For research groups investigating biphenylamine-based receptor modulators, this compound serves as the definitive 3'-methyl reference point in a matrix of substitution patterns. Quantitative structure-activity data demonstrate that methyl positional isomerism in aminobiphenyls profoundly affects biological activity—with ortho-methyl substitution enhancing mutagenic potency in TA1538 while meta-substitution on the distal ring may confer a different profile [1]. The compound enables systematic exploration of how distal ring substitution modulates target engagement without altering the amine pharmacophore itself.

Analytical Method Development and Reference Standard Preparation

The distinct boiling point of 316.1°C (free base) [1] and LogP of 3.30 provide clear chromatographic differentiability from common analogs such as the 4'-methyl isomer (b.p. 321.5°C) and the 3'-chloro analog (b.p. 341.1°C) . These measurable differences support the compound's use as a system suitability standard in HPLC method development for separating positional isomers of substituted biphenylamines. The commercial availability of the hydrochloride salt at ≥95% purity from multiple vendors facilitates its adoption as a reference material.

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